5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid
Description
It is synthesized via hydrolysis of methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate using 6 N HCl in 1,4-dioxane at 60°C for 16 hours, yielding an 85% isolated product as a yellow solid . Key analytical data include:
Applications
This compound serves as a critical intermediate in the synthesis of Upadacitinib (ABT-494), a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis . It is also used to prepare derivatives like tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate (CAS 1201187-44-1) through reactions with diphenylphosphoryl azide .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-9-2-4-10(5-3-9)22(20,21)17-7-6-11-13(17)15-8-12(16-11)14(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEAEUWZRNAYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The tosyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Mechanism of Action
The mechanism of action of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Substituted Pyrrolo-Pyrazine Derivatives
The following table compares key structural and synthetic features of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid with similar compounds:
Key Differences and Implications
Substituent Effects: The tosyl group in 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid enhances stability and facilitates further functionalization (e.g., carbamate formation) compared to non-sulfonated analogues like 3-chloro-5H-pyrrolo[2,3-b]pyrazine . Halogenated derivatives (e.g., 2-chloro, 2-bromo) are tailored for cross-coupling reactions but lack the carboxylic acid group critical for Upadacitinib synthesis .
Synthetic Yields :
- The target compound’s 85% yield is superior to analogues like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) , highlighting optimized reaction conditions for pyrrolo-pyrazine systems.
Pharmacological Relevance :
- Unlike pyrrolo[2,3-c]pyridine derivatives (e.g., 10a–c in ), the pyrrolo[2,3-b]pyrazine scaffold is specifically engineered for JAK inhibition, as seen in Upadacitinib’s clinical success .
Biological Activity
5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyrazine ring structure, with a tosyl group attached. This compound has gained attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
- Molecular Formula : C₁₄H₁₁N₃O₄S
- Molecular Weight : 317.32 g/mol
- CAS Number : 1201630-75-2
Synthesis
The synthesis of this compound typically involves multiple steps, including cyclization reactions that utilize pyrrole and acyl (bromo)acetylenes. The final product is often obtained through intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) .
5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. This inhibition can modulate various biological processes such as inflammation and cellular proliferation .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in cellular models. The mechanism involves the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Antiviral Properties
Preliminary studies suggest that 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid may possess antiviral activity, although further research is needed to elucidate the specific viral targets and mechanisms involved .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid | Lacks tosyl group | Reduced activity compared to 5-tosyl derivative |
| tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | Used as a kinase inhibitor intermediate | Similar kinase inhibition potential |
The presence of the tosyl group in 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid enhances its biological activity compared to its analogs .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyrrolo[2,3-b]pyrazine compounds. The results indicated that 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid exhibited the highest activity against Staphylococcus aureus and Escherichia coli strains.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory properties of several compounds, it was found that treatment with 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Q & A
Q. Advanced Optimization
- Bromination Intermediates : Brominated analogs like 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1201186-54-0) serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at the 2-position .
- Protecting Group Strategies : The tosyl group enhances solubility and stability during subsequent reactions, critical for multi-step syntheses .
How can analytical techniques resolve structural ambiguities in 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid and its derivatives?
Q. Basic Characterization
- NMR Spectroscopy : - and -NMR confirm regioselectivity of tosylation and carboxylic acid formation. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the tosyl methyl group (δ 2.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₀BrN₃O₂S for brominated derivatives) .
Q. Advanced Techniques
- X-ray Crystallography : Resolves tautomeric forms and confirms the planar geometry of the pyrrolopyrazine core, critical for understanding electronic properties .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and quantifies impurities (<2% for research-grade material) .
What computational strategies improve the design of reactions involving 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid?
Q. Advanced Methodological Guidance
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states for tosylation and ester hydrolysis, identifying energy barriers and optimal conditions (e.g., solvent effects) .
- Machine Learning : Trains models on existing pyrrolopyrazine reaction data to predict yields and side products, reducing trial-and-error experimentation .
How do structural modifications at the 2-position influence the biological activity of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid?
Q. Basic Structure-Activity Relationship (SAR)
Q. Advanced Biological Evaluation
- Anticancer Screening : In vitro assays (e.g., NCI-60 panel) evaluate cytotoxicity, with IC₅₀ values compared against analogs like 3-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives .
- Neuroprotective Assays : Mechanistic studies in neurodegenerative models (e.g., Aβ-induced toxicity) assess modulation of kinase pathways .
How can researchers address contradictions in reported synthetic yields or biological data for pyrrolopyrazine derivatives?
Q. Methodological Recommendations
- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purity of starting materials (e.g., TsCl >98%) .
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize biological data to cell viability metrics (e.g., ATP levels) .
- Meta-Analysis : Compare datasets across studies to identify outliers, focusing on variables like solvent polarity or incubation time .
What safety and handling protocols are essential for working with 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid?
Q. Basic Safety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
